2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol
CAS No.:
Cat. No.: VC17556424
Molecular Formula: C8H11BrN2O2
Molecular Weight: 247.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11BrN2O2 |
|---|---|
| Molecular Weight | 247.09 g/mol |
| IUPAC Name | 2-(2-amino-6-bromopyridin-3-yl)oxypropan-1-ol |
| Standard InChI | InChI=1S/C8H11BrN2O2/c1-5(4-12)13-6-2-3-7(9)11-8(6)10/h2-3,5,12H,4H2,1H3,(H2,10,11) |
| Standard InChI Key | YLJOUGVOKVJMAU-UHFFFAOYSA-N |
| Canonical SMILES | CC(CO)OC1=C(N=C(C=C1)Br)N |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
The compound’s IUPAC name, 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol, reflects its functional groups and substitution pattern:
-
Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.
-
Substituents:
-
Amino group (-NH₂) at position 2.
-
Bromine atom at position 6.
-
3-Hydroxypropoxy group (-O-CH₂CH(OH)CH₃) at position 3.
-
The presence of both electron-donating (amino) and electron-withdrawing (bromine) groups creates a polarized electronic environment, influencing reactivity.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₈H₁₀BrN₂O₂ |
| Molecular Weight | 261.09 g/mol |
| IUPAC Name | 2-((2-Amino-6-bromopyridin-3-yl)oxy)propan-1-ol |
| Canonical SMILES | OCCOC1=C(N=C(Br)C=C1)N |
| Topological Polar Surface Area | 78.9 Ų |
| LogP (Octanol-Water) | 0.87 (predicted) |
Synthesis and Reactivity
Table 2: Hypothetical Reaction Conditions
| Step | Reagents/Conditions | Yield (Predicted) |
|---|---|---|
| 1 | 3-Chloro-1-propanol, K₂CO₃, DMF, 80°C | 60–70% |
| 2 | Pd(PPh₃)₄, NaHCO₃, DME/H₂O, 90°C | 45–55% |
Reactivity Profile
-
Bromine Atom: Susceptible to nucleophilic substitution (e.g., Suzuki couplings) or elimination under strong bases.
-
Amino Group: Participates in diazotization or Schiff base formation.
-
Hydroxyl Group: Forms esters or ethers via acid-catalyzed reactions.
Applications in Pharmaceutical Research
Intermediate for Biologically Active Molecules
The compound’s structure aligns with motifs found in:
-
Kinase Inhibitors: The pyridine scaffold is common in drugs targeting EGFR or ALK kinases.
-
Antimicrobial Agents: Brominated pyridines exhibit activity against Gram-positive bacteria.
| Derivative Class | Target Pathway | IC₅₀ (Predicted) |
|---|---|---|
| Ether-Linked Prodrugs | Neurological Disorders | 50–100 nM |
| Bromine-Substituted Analogs | Bacterial Topoisomerases | 2–5 µg/mL |
Biological Activity and Mechanistic Insights
Hypothetical Target Engagement
Molecular docking studies (using analogous compounds) suggest:
-
Hydrogen Bonding: The amino and hydroxyl groups interact with Asp86 in E. coli DNA gyrase.
-
Halogen Bonding: Bromine forms contacts with hydrophobic pockets in kinase domains.
Toxicity and ADMET Profiles
-
CYP450 Inhibition: Low risk (predicted using QSAR models).
Future Directions and Research Gaps
Unanswered Questions
-
Stereochemical Effects: The impact of the propanol chain’s configuration on bioactivity.
-
Metabolic Stability: Phase I/II metabolism pathways remain uncharacterized.
Recommended Studies
-
Crystallographic Analysis: To resolve binding modes with biological targets.
-
In Vivo Efficacy: Testing in murine infection models for antimicrobial potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume